![molecular formula C13H13NO3 B13860709 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridin-2-one moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-pyridone in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating the reaction mixture to reflux . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product.
Analyse Chemischer Reaktionen
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxyphenylacetone: This compound has a similar phenyl ring structure but lacks the pyridin-2-one moiety.
Meso-tetrakis(6-(hydroxymethyl)pyridin-3-yl)porphyrin: This compound contains a pyridine ring but is part of a larger porphyrin structure
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)-3-methoxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h2-8,15H,9H2,1H3 |
InChI-Schlüssel |
RAZFENBOVQDYNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2C=CC=CC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


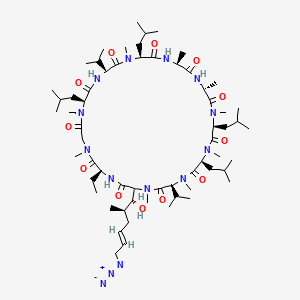
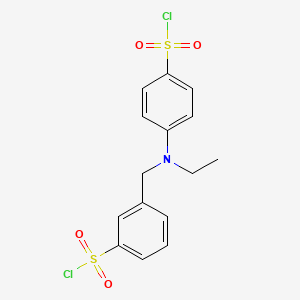
![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
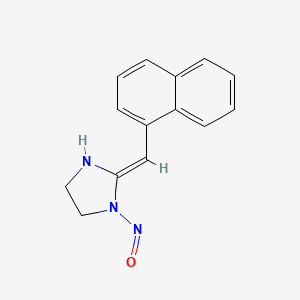
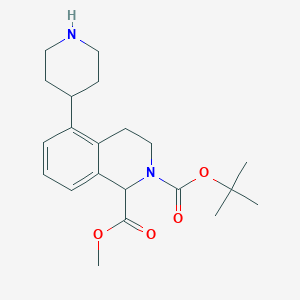


![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)

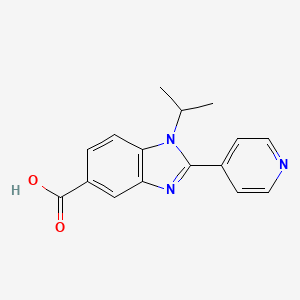
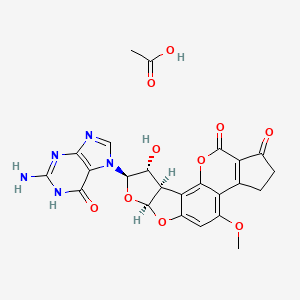

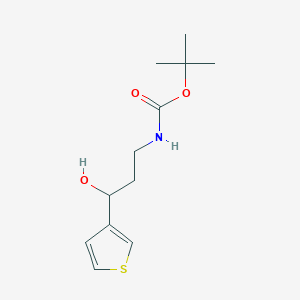
![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
